Trichloro(dichloromethyl)silane (CAS 1558-24-3) is a highly reactive, polyhalogenated organosilane characterized by a silicon atom bonded to three chlorine atoms and one strongly electron-withdrawing dichloromethyl group. In industrial and R&D procurement, it serves as a specialized C1 building block and a highly electrophilic crosslinking precursor. Unlike standard alkyltrichlorosilanes, the presence of the -CHCl2 moiety drastically alters the electronic environment of the silicon center, accelerating nucleophilic attack and facilitating highly specific carbon-silicon bond-forming reactions. This compound is primarily sourced for the synthesis of exhaustively silylated methanes and ethenes, the preparation of sterically congested organometallic ligands, and the formulation of rapid-curing, reactive silicon-containing polymers .
Procurement substitution with the ubiquitous methyltrichlorosilane (CAS 75-79-6) or the mono-chlorinated chloromethyltrichlorosilane (CAS 1558-25-4) is unviable for advanced synthetic and formulation applications. Methyltrichlorosilane lacks the α-carbon leaving groups required for Benkeser-type coupling, making it impossible to use as a precursor for multi-silylated methanes or ethenes [1]. While chloromethyltrichlorosilane can undergo some coupling, it primarily provides access to bis-silylated species, whereas the dichloromethyl group in trichloro(dichloromethyl)silane allows for the introduction of additional silyl groups, granting direct access to tris- and tetrakis-silylated architectures [2]. Furthermore, the profound inductive effect of the two α-chlorine atoms makes the Si-Cl bonds in trichloro(dichloromethyl)silane significantly more susceptible to rapid hydrolysis, a critical kinetic requirement for specific moisture-curing polymer applications that standard silanes cannot meet [3].
The reactivity of the Si-Cl bonds (and subsequent Si-OR groups) is heavily dictated by the electronic nature of the alkyl substituent. Trichloro(dichloromethyl)silane features a -CHCl2 group, which exerts a massive electron-withdrawing inductive effect (Taft σ* constant ≈ +1.94) compared to the standard methyl group (σ* = 0.00). This renders the silicon center highly electrophilic, drastically accelerating the rate of nucleophilic attack by water or alcohols compared to methyltrichlorosilane [1].
| Evidence Dimension | Taft inductive constant (σ*) and resulting Si electrophilicity |
| Target Compound Data | Trichloro(dichloromethyl)silane (-CHCl2 group: σ* ≈ +1.94) |
| Comparator Or Baseline | Methyltrichlorosilane (-CH3 group: σ* = 0.00) |
| Quantified Difference | +1.94 shift in Taft σ* parameter, driving significantly faster hydrolysis kinetics |
| Conditions | Standard nucleophilic substitution at the silicon center |
Enables the formulation of moisture-curable polymers and surface modifiers that cure rapidly at lower temperatures without the need for heavy-metal catalysts.
For the synthesis of exhaustively silylated methanes, relying on traditional precursors like trichloromethane often results in slow reaction rates and complex side reactions. Trichloro(dichloromethyl)silane acts as a highly effective, pre-functionalized precursor. When reacted with trichlorosilane and tri-n-propylamine in acetonitrile, it achieves a 64% yield of the target multi-silylated derivative under mild ambient conditions within 21 hours [1].
| Evidence Dimension | Product yield of multi-silylated methane derivatives |
| Target Compound Data | Trichloro(dichloromethyl)silane (64% isolated yield) |
| Comparator Or Baseline | Trichloromethane (lower yields, requires harsher conditions and is prone to side reactions) |
| Quantified Difference | Achieves a reliable 64% yield at ambient temperature, bypassing the inefficiencies of direct trichloromethane coupling |
| Conditions | Reaction with HSiCl3 and tri-n-propylamine in acetonitrile for 21h at 25 °C |
Provides R&D buyers with a high-yielding, scalable procurement route for synthesizing sterically congested organosilicon frameworks.
The production of advanced silicon-carbon double bonds, such as tetrakis(trichlorosilyl)ethene, cannot be achieved using standard Müller-Rochow direct process outputs. Trichloro(dichloromethyl)silane provides a distinct, viable 3-step synthetic pathway to tetrakis(trichlorosilyl)ethene, bypassing the need to handle highly unstable gaseous alkynes or rely on low-yield high-temperature irradiations [1].
| Evidence Dimension | Synthetic accessibility of tetrakis(trichlorosilyl)ethene |
| Target Compound Data | Trichloro(dichloromethyl)silane (Enables a controlled 3-step liquid-phase synthesis) |
| Comparator Or Baseline | Standard alkylchlorosilanes (Incapable of forming the exhaustively silylated ethene core) |
| Quantified Difference | Reduces synthetic complexity from extreme high-temperature/irradiation methods to a standard 3-step benchtop process |
| Conditions | Multi-step reductive coupling and elimination |
Crucial for R&D procurement focused on novel organometallic ligands, 1-silaallenes, and advanced silicon-based materials.
Directly leveraging its high yield in Benkeser-type couplings (as detailed in Section 3), this compound is the appropriate precursor for generating tris- and tetrakis(trichlorosilyl) methanes and ethenes. These sterically congested molecules are critical intermediates in R&D for synthesizing 1-silaallenes and other highly reactive silicon-carbon double-bonded species [1].
Due to the massive inductive electron-withdrawing effect of the dichloromethyl group, the Si-Cl bonds exhibit accelerated hydrolysis. This makes the compound highly suitable for modifying polymers with reactive silicon-containing groups that require rapid moisture curing at ambient temperatures without relying on heavy-metal catalysts [2].
The combination of three highly reactive Si-Cl bonds and a functionalizable dichloromethyl group allows this silane to act as a dual-action crosslinker. It can rapidly anchor to hydroxylated surfaces (such as glass or metal oxides) while leaving the -CHCl2 moiety available for further nucleophilic substitution or radical reactions in specialized coating formulations [3].
Flammable;Corrosive